REACTION_SMILES
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[CH3:18][CH2:19][OH:20].[H:16][H:17].[N:1](=[N+:2]=[N-:3])[c:4]1[c:5]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:6][n:7][cH:8][c:9]1[CH3:10]>>[NH2:1][c:4]1[c:5]([C:11](=[O:12])[O:13][CH2:14][CH3:15])[cH:6][n:7][cH:8][c:9]1[CH3:10]
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cncc(C)c1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |